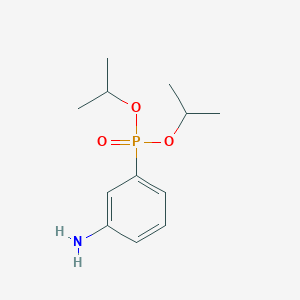
Dipropan-2-yl(3-aminophenyl)phosphonate
Cat. No. B8386949
M. Wt: 257.27 g/mol
InChI Key: QNVNIPSCYNQOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096624B2
Procedure details


Prepared according to the procedure described for dipropan-2-yl (4-aminophenyl)phosphonate using dipropan-2-yl (3-nitrophenyl)phosphonate. Yield: 45%. 1H-NMR (DMSO-d6, 400 MHz): δ=1.15 (d, J=6.4 Hz, 6 H), 1.24 (d, J=6.4 Hz, 6 H), 4.45-4.50 (m, 2 H), 5.35 (s, br, 2 H), 6.70-6.77 (m, 2 H), 6.58 (d, J=8.0 Hz, 1 H), 7.10-7.25 (m, 1 H). MS: m/z 257.97 [MH+].
Name
dipropan-2-yl (4-aminophenyl)phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(P(=O)(OC(C)C)OC(C)C)=CC=1.[N+:18]([C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:32][CH:33]([CH3:35])[CH3:34])[O:28][CH:29]([CH3:31])[CH3:30])[CH:24]=[CH:25][CH:26]=1)([O-])=O>>[NH2:18][C:21]1[CH:22]=[C:23]([P:27](=[O:36])([O:28][CH:29]([CH3:31])[CH3:30])[O:32][CH:33]([CH3:35])[CH3:34])[CH:24]=[CH:25][CH:26]=1
|
Inputs


Step One
|
Name
|
dipropan-2-yl (4-aminophenyl)phosphonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)P(OC(C)C)(OC(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C=CC1)P(OC(C)C)(OC(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
